molecular formula C16H14F3N5OS2 B11067985 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone

Cat. No.: B11067985
M. Wt: 413.4 g/mol
InChI Key: KTWDYVREVZORMT-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE is a complex organic compound that features a benzothiazole moiety, a triazolopyrimidine ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE likely involves multiple steps, including the formation of the benzothiazole and triazolopyrimidine rings, followed by their coupling. Typical reaction conditions might include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, cost, and safety. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions might target the triazolopyrimidine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

Industry

Industrially, it might find applications in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways might involve signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
  • 1-(5-Methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone

Uniqueness

The unique combination of the benzothiazole and triazolopyrimidine rings, along with the trifluoromethyl group, might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H14F3N5OS2

Molecular Weight

413.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]ethanone

InChI

InChI=1S/C16H14F3N5OS2/c1-9-6-12(16(17,18)19)24-14(20-8-21-24)23(9)13(25)7-26-15-22-10-4-2-3-5-11(10)27-15/h2-5,8-9,12H,6-7H2,1H3

InChI Key

KTWDYVREVZORMT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC=N2)N1C(=O)CSC3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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